Vibozilimod

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1403232-33-6 |

|---|---|

Molecular Formula |

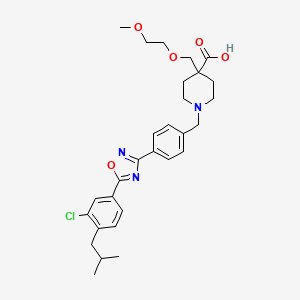

C29H36ClN3O5 |

Molecular Weight |

542.1 g/mol |

IUPAC Name |

1-[[4-[5-[3-chloro-4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-4-(2-methoxyethoxymethyl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C29H36ClN3O5/c1-20(2)16-23-8-9-24(17-25(23)30)27-31-26(32-38-27)22-6-4-21(5-7-22)18-33-12-10-29(11-13-33,28(34)35)19-37-15-14-36-3/h4-9,17,20H,10-16,18-19H2,1-3H3,(H,34,35) |

InChI Key |

LIVCREVOSRJFDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CCC(CC4)(COCCOC)C(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Vibozilimod's Mechanism of Action in Lymphocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibozilimod (formerly SCD-044) is an orally active, selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1][2] It was developed for the treatment of inflammatory conditions such as psoriasis and atopic dermatitis.[3][4] Despite demonstrating a good safety profile and the ability to reduce lymphocyte counts, clinical development was discontinued due to a failure to meet primary efficacy endpoints in Phase 2 trials.[5] This guide provides a detailed technical overview of the established and putative mechanisms of action of this compound in lymphocytes, based on the known pharmacology of selective S1PR1 agonists.

Core Mechanism of Action: S1PR1 Agonism and Lymphocyte Sequestration

The primary mechanism of action of this compound in lymphocytes is its function as a selective S1PR1 agonist. S1P is a signaling lipid that regulates lymphocyte trafficking from secondary lymphoid organs (SLOs), such as lymph nodes and the spleen, into the bloodstream and lymph. This process is crucial for immune surveillance. The egress of lymphocytes from SLOs is dependent on a concentration gradient of S1P, which is high in the blood and lymph and low within the lymphoid tissue. Lymphocytes express S1PR1, which allows them to sense this gradient and migrate out of the SLOs.

This compound, by acting as an S1PR1 agonist, initially activates the receptor. However, this activation leads to the internalization and subsequent degradation of S1PR1 from the lymphocyte surface. This process renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the SLOs. This sequestration of lymphocytes, particularly T cells and B cells, in the lymph nodes results in a reduction of circulating lymphocytes in the peripheral blood, a state known as lymphopenia. This reduction in the number of circulating immune cells is believed to be the principal means by which S1PR1 agonists exert their immunomodulatory effects.

Quantitative Data on this compound

Specific quantitative data on the effects of this compound on lymphocyte subpopulations from preclinical or clinical studies are not extensively available in the public domain. The following table summarizes the key potency information available for this compound.

| Parameter | Value | Reference |

| EC50 for S1PR1 | < 1 nM |

Signaling Pathways Modulated by this compound in Lymphocytes

As an S1PR1 agonist, this compound is expected to modulate several key intracellular signaling pathways in lymphocytes that govern their trafficking, survival, and differentiation.

Lymphocyte Egress Pathway

The binding of this compound to S1PR1 on lymphocytes triggers a signaling cascade that ultimately leads to the internalization of the receptor, preventing lymphocyte egress from secondary lymphoid organs.

Caption: this compound-induced S1PR1 internalization and lymphocyte sequestration.

T Cell Survival and Differentiation Pathways

S1PR1 signaling is also implicated in the regulation of T cell survival and differentiation into various subsets, such as T helper 17 (Th17) and regulatory T (Treg) cells.

Caption: S1PR1 downstream signaling pathways in T lymphocytes.

Experimental Protocols

Detailed experimental protocols for the characterization of S1PR1 agonists like this compound are crucial for understanding their pharmacological profile. Below are representative methodologies for key assays.

S1PR1 Receptor Internalization Assay

This assay measures the ability of a compound to induce the internalization of the S1PR1 receptor from the cell surface.

-

Cell Line: HEK293 or CHO cells stably expressing a tagged S1PR1 (e.g., GFP-tagged).

-

Methodology:

-

Cells are seeded in 96-well plates and grown to confluence.

-

The cells are serum-starved for 2-4 hours to minimize baseline receptor internalization.

-

This compound at various concentrations is added to the wells. A known S1PR1 agonist (e.g., S1P) is used as a positive control, and vehicle (e.g., DMSO) as a negative control.

-

The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for receptor internalization.

-

The cells are then fixed with paraformaldehyde.

-

The internalization of the tagged S1PR1 is quantified using high-content imaging or flow cytometry. A decrease in surface fluorescence and an increase in intracellular puncta indicate receptor internalization.

-

-

Data Analysis: The EC50 value for receptor internalization is calculated by plotting the percentage of internalization against the log concentration of this compound.

Lymphocyte Migration (Transwell) Assay

This assay assesses the effect of a compound on the migration of lymphocytes in response to an S1P gradient.

-

Cells: Primary human or murine lymphocytes, or a lymphocyte cell line (e.g., Jurkat).

-

Methodology:

-

Lymphocytes are pre-incubated with various concentrations of this compound or vehicle control.

-

A Transwell insert with a porous membrane (e.g., 5 µm pore size) is placed in a well of a 24-well plate.

-

The lower chamber contains media with S1P as a chemoattractant.

-

The pre-treated lymphocytes are added to the upper chamber of the Transwell insert.

-

The plate is incubated at 37°C for 2-4 hours to allow for cell migration.

-

The number of cells that have migrated to the lower chamber is quantified by cell counting, a fluorescent dye (e.g., Calcein-AM), or flow cytometry.

-

-

Data Analysis: The inhibition of migration is calculated as the percentage decrease in the number of migrated cells in the presence of this compound compared to the vehicle control.

Lymphocyte Immunophenotyping by Flow Cytometry

This protocol is used to determine the relative and absolute counts of different lymphocyte subpopulations in peripheral blood.

-

Sample: Whole blood collected in EDTA tubes.

-

Reagents: A panel of fluorescently labeled monoclonal antibodies against lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19, CD25, FoxP3, CD127).

-

Methodology:

-

An appropriate volume of whole blood is incubated with the antibody cocktail in the dark at room temperature.

-

A red blood cell lysis buffer is added to lyse erythrocytes.

-

The samples are washed with a suitable buffer (e.g., PBS with BSA) and centrifuged.

-

The cell pellet is resuspended in buffer for analysis.

-

For intracellular markers like FoxP3, a fixation and permeabilization step is required before adding the intracellular antibody.

-

The stained cells are acquired on a flow cytometer.

-

-

Data Analysis: The data is analyzed using flow cytometry software to gate on the lymphocyte population and then to identify and quantify the different subpopulations based on their marker expression.

Conclusion

This compound's mechanism of action in lymphocytes is centered on its role as a selective S1PR1 agonist, leading to the internalization of the receptor and the subsequent sequestration of lymphocytes in secondary lymphoid organs. This results in a reduction of circulating lymphocytes, which is the primary immunomodulatory effect. Further downstream, S1PR1 signaling can influence T cell survival and differentiation through various pathways, including Akt-mTOR and JAK/STAT. While the clinical development of this compound was halted, the study of its mechanism of action contributes to the broader understanding of S1PR1 as a therapeutic target in inflammatory and autoimmune diseases. Further research with more specific data on this compound's effects on lymphocyte subsets and cytokine profiles would be beneficial for a complete understanding of its pharmacological profile.

References

- 1. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. This compound (SCD-044) / Sun Pharma, Sun Pharma Advanced Research Company, Bioprojet [delta.larvol.com]

SCD-044: A Technical Overview of its Interaction with the S1PR1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCD-044, also known as Vibozilimod, is a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). As a modulator of S1PR1, SCD-044 was investigated for its potential therapeutic applications in autoimmune and inflammatory diseases, such as plaque psoriasis and atopic dermatitis. S1PR1 is a G-protein coupled receptor that plays a crucial role in lymphocyte trafficking; its activation by agonists leads to the internalization of the receptor, which in turn sequesters lymphocytes in the lymph nodes and reduces their circulation in the bloodstream. This mechanism of action forms the basis of its immunomodulatory effects.

This technical guide provides a comprehensive overview of the binding and functional characteristics of SCD-044 with the S1PR1 receptor, based on publicly available data. It includes quantitative data on its functional potency, detailed experimental protocols for assessing receptor binding and activation, and visualizations of the relevant signaling pathways and experimental workflows.

It is important to note that the clinical development of SCD-044 was discontinued following Phase 2 trials for psoriasis and atopic dermatitis, as they did not meet their primary endpoints.

Quantitative Data: Functional Potency of SCD-044

| Compound | Parameter | Value (nM) | Receptor |

| SCD-044 (this compound) | EC50 | < 1 | Human S1PR1 |

S1PR1 Signaling Pathway

Activation of the S1PR1 receptor by an agonist like SCD-044 initiates a cascade of intracellular signaling events. S1PR1 is primarily coupled to the Gi/o family of G-proteins. Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). The activation of the PI3K/Akt pathway and the Ras/MEK/ERK pathway are key downstream consequences of S1PR1 activation, leading to cellular responses such as cell survival, proliferation, and migration.

Experimental Protocols

The following sections detail standardized methodologies for characterizing the interaction of a compound like SCD-044 with the S1PR1 receptor.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Membrane Preparation: Cell membranes expressing the human S1PR1 receptor.

-

Radioligand: A specific S1PR1 ligand labeled with a radioisotope (e.g., [³H]-S1P).

-

Test Compound: SCD-044.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

-

Wash Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled S1PR1 ligand.

-

Scintillation Cocktail.

-

Glass Fiber Filter Plates.

-

Scintillation Counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of SCD-044 in the assay buffer.

-

Assay Plate Preparation:

-

Add assay buffer to all wells of a 96-well plate.

-

Add the diluted SCD-044 to the appropriate wells.

-

Add the non-specific binding control to designated wells.

-

Add assay buffer alone to the total binding wells.

-

-

Reaction Initiation:

-

Add the radioligand to all wells at a concentration near its Kd.

-

Add the S1PR1 membrane preparation to all wells to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting:

-

Dry the filter plates.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the SCD-044 concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the S1PR1 receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Materials:

-

Membrane Preparation: Cell membranes expressing the human S1PR1 receptor.

-

[³⁵S]GTPγS: Radiolabeled GTP analog.

-

Test Compound: SCD-044.

-

GDP: Guanosine diphosphate.

-

Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: A high concentration of non-labeled GTPγS.

-

Scintillation Cocktail.

-

Glass Fiber Filter Plates.

-

Scintillation Counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of SCD-044 in the assay buffer.

-

Assay Plate Preparation:

-

Add assay buffer to all wells of a 96-well plate.

-

Add the diluted SCD-044 to the appropriate wells.

-

Add assay buffer alone to the basal binding wells.

-

Add the non-specific binding control to designated wells.

-

-

Pre-incubation: Add the S1PR1 membrane preparation and GDP to all wells and pre-incubate.

-

Reaction Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter plates.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis:

-

Calculate the specific binding of [³⁵S]GTPγS.

-

Plot the stimulated binding as a function of the SCD-044 concentration.

-

Determine the EC50 and the maximum stimulation (Emax) from the dose-response curve.

-

Conclusion

SCD-044 (this compound) is a potent and selective S1PR1 agonist. While its clinical development has been halted, the study of its interaction with the S1PR1 receptor provides valuable insights for researchers in the field of immunology and drug development. The methodologies outlined in this guide represent standard approaches for characterizing the binding and functional activity of S1PR1 modulators, and can be adapted for the evaluation of new chemical entities targeting this important therapeutic target.

Vibozilimod: A Technical Overview of its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibozilimod (formerly SCD-044) is a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), developed for the oral treatment of inflammatory conditions such as psoriasis and atopic dermatitis. As an S1PR1 agonist, this compound's primary mechanism of action is the modulation of lymphocyte trafficking, leading to their sequestration in lymph nodes and a reduction of circulating lymphocytes. This, in turn, was hypothesized to ameliorate the inflammatory cascades characteristic of autoimmune skin disorders. Despite promising preclinical data, including a potent EC50 of less than 1 nM, the clinical development of this compound was discontinued following Phase 2 trials (SOLARES-PsO-1 [NCT04566666] and SOLARES-AD-1 [NCT04684485]) that did not meet their primary efficacy endpoints. This technical guide provides an in-depth exploration of the known and inferred downstream signaling pathways of this compound, based on the established understanding of S1PR1 agonism. While specific quantitative data on this compound's downstream effects are not extensively available in published literature, this document extrapolates from the known signaling cascades of S1PR1 to provide a comprehensive overview for research and development professionals.

Introduction to this compound and S1PR1 Agonism

This compound is a small molecule designed to selectively target and activate S1PR1, a G protein-coupled receptor (GPCR) crucial for the regulation of immune cell trafficking. S1P, the natural ligand for this receptor, plays a pivotal role in guiding lymphocytes from lymphoid organs into the circulatory system. By acting as a functional antagonist through receptor internalization, S1PR1 agonists like this compound disrupt this S1P gradient, leading to the retention of lymphocytes in the lymph nodes. This mechanism effectively reduces the infiltration of pathogenic immune cells into inflamed tissues, a key driver in autoimmune diseases.

Downstream Signaling Pathways of S1PR1 Activation

Upon binding of an agonist such as this compound, S1PR1 couples primarily to the inhibitory G protein, Gαi. This interaction initiates a cascade of intracellular signaling events that mediate the cellular responses to S1PR1 activation. The principal downstream pathways are detailed below.

PI3K/Akt Pathway

Activation of Gαi by S1PR1 leads to the dissociation of its βγ subunits, which in turn activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B). Recruited to the plasma membrane, Akt is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2). Activated Akt plays a crucial role in promoting cell survival, proliferation, and growth.

Ras/ERK Pathway

The Gβγ subunits released upon S1PR1 activation can also stimulate the Ras/Raf/MEK/ERK signaling cascade. This pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a central regulator of cell proliferation, differentiation, and survival. Activation of this cascade ultimately leads to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Phosphorylated ERK can then translocate to the nucleus to regulate the activity of various transcription factors.

Rac Activation and Cytoskeletal Rearrangements

S1PR1 signaling also influences the activity of small GTPases, particularly Rac. Activation of Rac, mediated through PI3K-dependent and -independent mechanisms, is critical for regulating the actin cytoskeleton. These cytoskeletal rearrangements are essential for cell migration, a key process in the trafficking of lymphocytes.

Quantitative Data on this compound's Activity

Publicly available quantitative data for this compound is limited. The following table summarizes the known information.

| Parameter | Value | Source |

| EC50 | < 1 nM | [Preclinical Data] |

| Phase 2 Psoriasis Trial (SOLARES-PsO-1) Primary Endpoint (PASI 75 at Week 16) | Not Met | [Clinical Trial Results][1][2][3][4] |

| Phase 2 Atopic Dermatitis Trial (SOLARES-AD-1) Primary Endpoint (EASI 75 at Week 16) | Not Met | [Clinical Trial Results][1] |

Note: Detailed dose-response curves and quantitative measures of downstream signaling pathway activation (e.g., levels of phosphorylated Akt or ERK) for this compound have not been publicly disclosed.

Experimental Protocols for Characterizing S1PR1 Agonists

While specific protocols for this compound are not available, the following methodologies are standard for characterizing S1PR1 agonists.

S1PR1 Binding Affinity Assay

-

Objective: To determine the binding affinity (Kd) of the compound for the S1PR1 receptor.

-

Methodology: A common method is a radioligand binding assay. This involves incubating cell membranes expressing S1PR1 with a radiolabeled S1P analog (e.g., [³²P]S1P) in the presence of varying concentrations of the unlabeled test compound (this compound). The amount of radioactivity bound to the membranes is measured, and the data are used to calculate the Ki, which is then converted to Kd.

GTPγS Binding Assay

-

Objective: To measure the activation of G proteins upon agonist binding to S1PR1.

-

Methodology: This functional assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins in cell membranes expressing S1PR1. In the presence of an agonist, the G protein is activated and exchanges GDP for GTPγS. The amount of bound [³⁵S]GTPγS is quantified and is proportional to the extent of receptor activation.

Downstream Signaling Pathway Activation Assays (Western Blotting or ELISA)

-

Objective: To quantify the phosphorylation of key downstream signaling molecules like Akt and ERK.

-

Methodology:

-

Cell Culture and Treatment: Cells expressing S1PR1 (e.g., CHO or HEK293 cells) are treated with varying concentrations of the S1PR1 agonist for a specified time.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and ERK (e.g., p-ERK1/2 Thr202/Tyr204). Total Akt and ERK levels are also measured for normalization.

-

ELISA: Alternatively, enzyme-linked immunosorbent assays (ELISAs) specific for the phosphorylated proteins can be used for a more high-throughput quantification.

-

Lymphocyte Trafficking Assay (In Vivo)

-

Objective: To assess the in vivo effect of the S1PR1 agonist on lymphocyte counts in peripheral blood.

-

Methodology:

-

Animal Model: Typically, mice or rats are used.

-

Drug Administration: The S1PR1 agonist is administered to the animals (e.g., orally).

-

Blood Collection: Blood samples are collected at various time points post-administration.

-

Lymphocyte Counting: The number of lymphocytes in the blood is determined using a hematology analyzer or flow cytometry. A significant reduction in circulating lymphocytes indicates effective S1PR1 agonism.

-

Visualizations of Signaling Pathways and Workflows

Conclusion

This compound, as a selective S1PR1 agonist, was developed with a strong mechanistic rationale for the treatment of inflammatory skin diseases. Its downstream signaling through the PI3K/Akt and Ras/ERK pathways, leading to the modulation of lymphocyte trafficking, represents a well-established therapeutic strategy. However, the discontinuation of its clinical development underscores the complexities of translating potent in vitro activity into clinical efficacy. While this compound itself will not be progressing to market, the in-depth understanding of its signaling pathways remains highly relevant for the ongoing development of other S1PR1 modulators and for the broader field of immunology and drug development. This technical guide provides a foundational understanding of the molecular mechanisms that were targeted by this compound, which will continue to be an area of active research.

References

Vibozilimod (SCD-044): A Technical Overview of its Discovery and Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibozilimod (also known as SCD-044) is an orally active, selective sphingosine-1-phosphate receptor 1 (S1PR1) agonist that was in development for the treatment of moderate to severe plaque psoriasis and atopic dermatitis.[1][2][3] Developed by Sun Pharma Advanced Research Company (SPARC) and Bioprojet, and later licensed to Sun Pharmaceutical Industries, this compound showed promise in early-phase studies due to its immunomodulatory activity.[4][5] This technical guide provides an in-depth overview of the discovery and development history of this compound, including its mechanism of action, preclinical data, and clinical trial results. The development of this compound was ultimately discontinued after Phase 2 clinical trials failed to meet their primary efficacy endpoints. This document summarizes the available technical data, experimental protocols, and key decision points in the development lifecycle of this compound.

Introduction to this compound and its Target: S1PR1

This compound is a small molecule designed to selectively target the S1P1 receptor. The sphingosine-1-phosphate (S1P) signaling pathway plays a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation. By acting as an agonist at the S1PR1, this compound was intended to induce the internalization and degradation of the receptor on lymphocytes. This process traps lymphocytes in the lymph nodes, leading to a reduction of circulating pathogenic lymphocytes and thereby suppressing the inflammatory response characteristic of autoimmune diseases like psoriasis and atopic dermatitis.

Mechanism of Action

This compound is a selective S1PR1 agonist with a potent in vitro activity, exhibiting an EC50 of less than 1 nM. Its therapeutic rationale was based on the established role of S1PR1 modulation in sequestering lymphocytes and reducing inflammation. A Phase 1 study in healthy volunteers confirmed this mechanism of action, demonstrating a dose-dependent reduction in absolute lymphocyte counts, a key pharmacodynamic marker for this class of drugs.

Preclinical Development

Detailed preclinical data on this compound, including its full selectivity profile against other S1P receptor subtypes and in vivo efficacy in animal models of psoriasis or atopic dermatitis, are not extensively available in the public domain. The following information is based on the available resources.

In Vitro Pharmacology

The primary in vitro characteristic of this compound is its high potency as an S1PR1 agonist.

| Parameter | Value | Reference |

| Target | Sphingosine-1-Phosphate Receptor 1 (S1PR1/EDG1) | |

| Activity | Agonist | |

| EC50 | < 1 nM |

Experimental Protocol: In Vitro S1PR1 Agonist Activity Assay (General Methodology)

A common method to determine the agonist activity of a compound on S1PR1 is through a cell-based functional assay. This typically involves:

-

Cell Line: A recombinant cell line (e.g., CHO or HEK293) stably expressing the human S1PR1 receptor.

-

Signaling Readout: The assay measures a downstream signaling event upon receptor activation, such as calcium mobilization, cAMP inhibition, or β-arrestin recruitment.

-

Procedure:

-

Cells are cultured and plated in microtiter plates.

-

Cells are loaded with a fluorescent dye sensitive to the second messenger being measured (e.g., a calcium-sensitive dye).

-

This compound at varying concentrations is added to the wells.

-

The change in fluorescence is measured over time using a plate reader.

-

-

Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of the agonist that gives half-maximal response) is calculated.

Clinical Development

The clinical development of this compound progressed to Phase 2 for two indications: plaque psoriasis and atopic dermatitis. However, the program was terminated due to a lack of efficacy in these studies.

Phase 1 Clinical Trial

A Phase 1 study was conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

Table 1: Summary of Phase 1 Single Ascending Dose Study in Healthy Volunteers Data not publicly available for all parameters.

| Parameter | Results |

| Study Design | Randomized, double-blind, placebo-controlled, single ascending dose |

| Population | Healthy Volunteers |

| Dose Levels | 0.1 mg, 0.3 mg, 0.6 mg, 1.0 mg (and potentially higher) |

| Pharmacokinetics | Dose-proportional increase in exposure (AUC and Cmax) |

| Pharmacodynamics | Dose-dependent reduction in absolute lymphocyte count, a surrogate marker of efficacy |

| Safety | Generally safe and well-tolerated; no major safety concerns reported |

Phase 2 Clinical Trials

Two parallel Phase 2b, multicenter, randomized, double-blind, placebo-controlled studies were initiated to evaluate the efficacy and safety of this compound in patients with moderate to severe plaque psoriasis (NCT04566666) and atopic dermatitis (NCT04684485).

Table 2: Design of Phase 2 Clinical Trials

| Parameter | Plaque Psoriasis (NCT04566666) | Atopic Dermatitis (NCT04684485) |

| Number of Participants | ~240 | ~250 |

| Patient Population | Adults with moderate to severe plaque psoriasis | Adults with moderate to severe atopic dermatitis |

| Treatment Arms | This compound (0.1 mg, 0.3 mg, 0.6 mg, 1.0 mg) or Placebo | This compound (0.1 mg, 0.3 mg, 0.6 mg, 1.0 mg) or Placebo |

| Primary Endpoint | Proportion of patients achieving ≥75% improvement in Psoriasis Area and Severity Index (PASI75) at Week 16 | Proportion of patients achieving ≥75% improvement in Eczema Area and Severity Index (EASI75) at Week 16 |

| Study Duration | Up to 52 weeks | 32 weeks |

Experimental Protocol: Phase 2 Efficacy and Safety Assessment (General Methodology)

-

Patient Screening and Enrollment: Patients meeting the inclusion criteria for moderate to severe disease (e.g., PASI score ≥12, IGA score ≥3, and BSA involvement ≥10% for psoriasis) were enrolled.

-

Randomization: Patients were randomly assigned to receive one of the this compound doses or a matching placebo.

-

Treatment: Patients self-administered the oral medication daily for the duration of the treatment period.

-

Efficacy Assessments:

-

Psoriasis: PASI and Investigator's Global Assessment (IGA) scores were evaluated at baseline and subsequent visits.

-

Atopic Dermatitis: EASI and IGA scores were evaluated at baseline and subsequent visits.

-

-

Safety Monitoring: Adverse events were monitored and recorded throughout the study. Vital signs, electrocardiograms (ECGs), and laboratory parameters were regularly assessed.

-

Data Analysis: The proportion of patients meeting the primary endpoint in each treatment group was compared to the placebo group.

Clinical Trial Outcomes and Discontinuation

In June 2025, Sun Pharmaceutical Industries announced that the Phase 2 trials for both plaque psoriasis and atopic dermatitis did not meet their primary endpoints. While the drug was reported to be generally safe and well-tolerated, the lack of efficacy led to the discontinuation of its clinical development.

Visualizations

S1P1 Receptor Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the S1P1 receptor and the mechanism of action of this compound.

Caption: S1P1 receptor signaling and this compound's mechanism of action.

This compound Development Workflow

This diagram illustrates the key stages and decision points in the development of this compound.

Caption: Key stages in the development and discontinuation of this compound.

Conclusion

This compound was a promising selective S1PR1 agonist that progressed to Phase 2 clinical trials for plaque psoriasis and atopic dermatitis. Its development was based on a well-understood mechanism of action for this drug class. Despite a favorable safety profile in early studies, the compound failed to demonstrate clinical efficacy in its target indications, leading to the termination of its development program. The case of this compound highlights the challenges in translating promising preclinical and early clinical data into late-stage clinical success, particularly in the complex field of autoimmune and inflammatory diseases. This technical summary provides a valuable case study for researchers and professionals in the field of drug development.

References

Pharmacodynamics of Vibozilimod in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibozilimod (formerly SCD-044) is an orally bioavailable, selective sphingosine-1-phosphate receptor 1 (S1P1) agonist that has been investigated for the treatment of autoimmune and inflammatory disorders such as psoriasis and atopic dermatitis.[1][2][3] Its mechanism of action centers on the modulation of lymphocyte trafficking, a key process in the pathogenesis of many immune-mediated diseases. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, detailing its mechanism of action, in vitro activity, and in vivo effects observed in preclinical models. While specific quantitative preclinical data is limited in publicly available sources, this document synthesizes the existing information to provide a thorough understanding of this compound's preclinical profile.

Mechanism of Action: S1P1 Receptor Agonism and Lymphocyte Sequestration

This compound is a potent and selective agonist of the S1P1 receptor, with an EC50 of less than 1 nM.[1] It also exhibits agonist activity at the S1P5 receptor and antagonist activity at the S1P4 receptor, with a notable lack of activity at the S1P3 receptor.[4] The therapeutic effect of this compound is primarily attributed to its functional antagonism of the S1P1 receptor on lymphocytes.

Activation of the S1P1 receptor by its natural ligand, sphingosine-1-phosphate, is crucial for the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, into the bloodstream and lymphatic circulation. By acting as an S1P1 agonist, this compound initially activates the receptor, leading to its internalization and subsequent degradation. This process renders lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymphoid organs. The resulting reduction in circulating lymphocytes, particularly pathogenic T cells, is believed to diminish the inflammatory response in target tissues. This sequestration of lymphocytes is a hallmark pharmacodynamic effect of S1P1 receptor agonists.

In Vitro Pharmacodynamics

The primary in vitro pharmacodynamic effect of this compound is the activation of the S1P1 receptor. This is typically assessed using cell-based assays that measure receptor signaling upon ligand binding.

S1P1 Receptor Agonist Activity

The potency of this compound as an S1P1 receptor agonist has been determined using in vitro assays.

| Parameter | Value | Assay Type |

| EC50 | < 1 nM | S1P1 Receptor Agonist Assay |

Table 1: In Vitro Potency of this compound

Experimental Protocol: S1P1 Receptor β-Arrestin Recruitment Assay

A common method to assess the functional activity of S1P1 receptor agonists is the β-arrestin recruitment assay. This assay measures the interaction of the β-arrestin protein with the activated G-protein coupled receptor (GPCR), a key step in receptor desensitization and internalization.

Objective: To determine the potency (EC50) of this compound in inducing β-arrestin recruitment to the S1P1 receptor.

Materials:

-

PathHunter® CHO-K1 cells stably expressing a β-galactosidase enzyme fragment-tagged S1P1 receptor and a complementary enzyme fragment-tagged β-arrestin.

-

This compound stock solution.

-

Assay buffer and cell culture medium.

-

Chemiluminescent substrate.

-

Microplate reader.

Procedure:

-

Cell Culture: Culture the PathHunter® S1P1 cells according to the manufacturer's instructions.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Cell Plating: Seed the cells into a 96-well or 384-well assay plate and incubate.

-

Compound Addition: Add the diluted this compound solutions to the respective wells. Include a vehicle control (buffer only).

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the chemiluminescent substrate to all wells and incubate at room temperature to allow for signal development.

-

Data Acquisition: Measure the chemiluminescent signal using a microplate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Pharmacodynamics

Preclinical in vivo studies are essential to characterize the pharmacodynamic effects of a drug candidate in a whole-organism context. For this compound, these studies have focused on its primary mechanism of action, lymphocyte reduction, and its cardiovascular safety profile.

Lymphocyte Reduction

The hallmark in vivo pharmacodynamic effect of this compound is a dose-dependent reduction in peripheral blood lymphocyte counts. While specific quantitative data from preclinical animal models are not publicly available, proof-of-concept for this effect was established in these models before proceeding to clinical trials. Phase 1 clinical data in healthy volunteers demonstrated a significant, dose-dependent reduction in absolute lymphocyte count (ALC), which is indicative of the effects observed in preclinical studies.

Cardiovascular Safety

Given the expression of S1P receptors in cardiac tissue, cardiovascular safety is a key consideration for S1P1 receptor agonists. Preclinical studies were conducted to evaluate the potential effects of this compound on cardiovascular parameters.

| Animal Model | Dose | Route of Administration | Parameters Monitored | Observed Effects |

| Male Sprague-Dawley Rats | 3 mg/kg | Intravenous | Heart Rate (HR), Mean Arterial Blood Pressure (MAP) | Transient and manageable effect on heart rate with faster recovery compared to other S1P agonists. |

Table 2: Preclinical Cardiovascular Safety Study of this compound

The lack of activity at the S1P3 receptor is a key differentiating feature of this compound and is thought to contribute to its favorable cardiovascular safety profile.

Experimental Protocol: In Vivo Cardiovascular Safety Assessment in Telemetered Rats

This protocol provides a general outline for assessing the cardiovascular effects of a compound in a conscious, freely moving rat model using telemetry.

Objective: To evaluate the effects of this compound on heart rate, blood pressure, and other cardiovascular parameters in Sprague-Dawley rats.

Materials:

-

Male Sprague-Dawley rats.

-

Telemetry implants for continuous monitoring of blood pressure and electrocardiogram (ECG).

-

This compound formulation for intravenous administration.

-

Surgical equipment for implanting telemetry devices.

-

Data acquisition and analysis software.

Procedure:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week.

-

Telemetry Implantation: Surgically implant telemetry devices under anesthesia. Allow for a recovery period of at least one week.

-

Baseline Data Collection: Record baseline cardiovascular data for at least 24 hours prior to dosing to establish a stable baseline.

-

Dosing: Administer this compound (3 mg/kg) or vehicle control intravenously.

-

Post-Dose Monitoring: Continuously record cardiovascular parameters (e.g., heart rate, systolic and diastolic blood pressure, mean arterial pressure) for a defined period post-dose (e.g., 24-48 hours).

-

Data Analysis: Analyze the telemetry data to determine the magnitude and duration of any changes in cardiovascular parameters compared to baseline and the vehicle control group.

Conclusion

The preclinical pharmacodynamics of this compound are consistent with its mechanism of action as a selective S1P1 receptor agonist. Its potent in vitro activity translates to the expected in vivo effect of lymphocyte sequestration. The preclinical cardiovascular safety studies suggest a manageable safety profile, likely due to its selectivity and lack of S1P3 receptor activity. While detailed quantitative data and protocols from preclinical studies are not extensively available in the public domain, the information gathered provides a strong foundation for understanding the pharmacological properties of this compound and its potential as a therapeutic agent for immune-mediated diseases. Further disclosure of preclinical data would be beneficial for a more comprehensive assessment by the scientific community.

References

In Vivo Efficacy of SCD-044 in Animal Models of Inflammation: A Technical Review

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

SCD-044, also known as Vibozilimod, is a novel, orally bioavailable small molecule that functions as a sphingosine-1-phosphate receptor 1 (S1P1) agonist. Developed by Sun Pharmaceutical Industries, its intended therapeutic application was for the treatment of inflammatory diseases such as psoriasis and atopic dermatitis. The mechanism of action for S1P1 receptor agonists involves modulating the migration of lymphocytes from lymphatic tissues, which leads to a reduction in circulating pathogenic lymphocytes and a subsequent decrease in inflammation.[1][2][3][4]

Despite a promising mechanism and successful lymphocyte reduction in early human studies, the clinical development of SCD-044 was discontinued. Phase 2 clinical trials for both moderate to severe plaque psoriasis and atopic dermatitis did not meet their primary efficacy endpoints. Specifically, the trials failed to demonstrate a statistically significant 75% improvement in the Psoriasis Area and Severity Index (PASI75) or the Eczema Area and Severity Index (EASI75) at week 16 compared to placebo.

While preclinical studies are a standard part of drug development, detailed public data on the in vivo efficacy of SCD-044 in animal models of inflammation is notably scarce. The available information primarily focuses on the compound's clinical trial outcomes. This guide synthesizes the known information regarding SCD-044's mechanism of action and the limited available details on its preclinical evaluation.

Mechanism of Action: S1P1 Receptor Agonism

SCD-044 acts as an agonist at the S1P1 receptor, which plays a crucial role in the egress of lymphocytes from secondary lymphoid organs. By binding to and activating S1P1 receptors on lymphocytes, SCD-044 is believed to induce their internalization, thereby preventing the lymphocytes from responding to the natural S1P gradient that directs their exit into the circulatory system. This sequestration of lymphocytes within the lymph nodes reduces the number of circulating T and B cells that can migrate to sites of inflammation, thus mitigating the inflammatory response. A Phase 1 study in healthy volunteers confirmed that SCD-044 administration led to a reduction in lymphocyte counts, a key pharmacodynamic marker for this class of drugs.

Preclinical Data on SCD-044

Detailed efficacy studies of SCD-044 in animal models of inflammation, such as collagen-induced arthritis, experimental autoimmune encephalomyelitis, or imiquimod-induced psoriasis, are not available in the public domain through published literature or press releases. The discontinuation of the drug due to a lack of clinical efficacy may have contributed to the absence of such publications.

However, a preclinical study focusing on the cardiovascular safety profile of this compound (referred to as BS6.890C) has been mentioned. This study provides the only available insight into an animal model used in the evaluation of SCD-044.

Preclinical Safety Study: Experimental Protocol

The following table summarizes the limited available information on the preclinical safety assessment of SCD-044.

| Parameter | Description |

| Compound | This compound (SCD-044, BS6.890C) |

| Animal Model | Anesthetized Male Sprague-Dawley Rats |

| Administration | Intravenous |

| Dose | 3 mg/kg |

| Primary Endpoints | Heart Rate (HR), Mean Arterial Blood Pressure (MAP) |

| Reported Outcome | The effects of this compound on heart rate observed in this animal model were successfully translated to human Phase 1 studies, indicating a transient and manageable effect on heart rate. |

Hypothetical Experimental Workflow for Efficacy Assessment

While specific protocols for SCD-044 are unavailable, a general workflow for assessing the in vivo efficacy of an S1P1 receptor agonist in a mouse model of psoriasis (e.g., Imiquimod-induced) would likely follow the steps outlined in the diagram below. This serves as an illustrative example for researchers in the field.

Conclusion

SCD-044 (this compound) is an S1P1 receptor agonist whose clinical development was halted due to insufficient efficacy in Phase 2 human trials for psoriasis and atopic dermatitis. While the mechanism of action is well-understood and its effect on lymphocyte counts was demonstrated in humans, a comprehensive public record of its efficacy in preclinical animal models of inflammation is lacking. The only available data pertains to a cardiovascular safety study in rats. The absence of detailed preclinical efficacy data prevents a full assessment of its potential in non-human inflammatory models and underscores the challenges of translating preclinical findings to clinical success. Researchers interested in this compound or its mechanism of action should be aware of the clinical outcomes that led to the cessation of its development.

References

An In-Depth Technical Guide to the Patent and Intellectual Property Landscape of Vibozilimod (SCD-044)

For Researchers, Scientists, and Drug Development Professionals

Vibozilimod (SCD-044) , a selective sphingosine-1-phosphate receptor 1 (S1PR1) agonist, was a clinical-stage oral medication under development by Sun Pharmaceutical Industries and its research arm, Sun Pharma Advanced Research Company (SPARC). It was investigated for the treatment of moderate-to-severe plaque psoriasis and atopic dermatitis. Despite showing a favorable safety profile, the clinical development of this compound was discontinued after Phase 2 trials for both indications failed to meet their primary efficacy endpoints.[1][2][3][4] This guide provides a comprehensive overview of the patent and intellectual property information surrounding this compound, including its core patents, mechanism of action, experimental protocols, and the outcomes of its clinical investigations.

Core Intellectual Property: Composition of Matter

The foundational intellectual property for this compound appears to be centered around a primary patent application, WO2012140020A1 , which discloses a series of piperidinyl monocarboxylic acids as S1P1 receptor agonists. This international patent application has entered the national phase in various jurisdictions, including the United States and Europe.

Patent Information Summary

| Patent/Application Number | Jurisdiction | Title | Filing Date | Priority Date | Estimated Expiration Date |

| WO2012140020A1 | WIPO | Novel piperidinyl monocarboxylic acids as s1p1 receptor agonists | April 12, 2012 | April 14, 2011 | April 12, 2032 |

| US20140031388A1 | United States | Novel piperidinyl monocarboxylic acids as s1p1 receptor agonists | April 12, 2012 | April 14, 2011 | April 12, 2032 |

| EP2701673A1 | Europe | Novel piperidinyl monocarboxylic acids as s1p1 receptor agonists | April 12, 2012 | April 14, 2011 | April 12, 2032 |

Note: Estimated expiration dates are based on a 20-year term from the filing date and do not account for any potential patent term extensions or adjustments.

Mechanism of Action: S1P1 Receptor Agonism

This compound is a selective agonist of the sphingosine-1-phosphate receptor 1 (S1PR1).[5] S1P receptors are a class of G protein-coupled receptors that play a crucial role in various cellular processes, including lymphocyte trafficking. By activating S1PR1 on lymphocytes, this compound is believed to induce their retention in lymph nodes, thereby preventing their migration to sites of inflammation in the skin. This reduction in circulating pathogenic lymphocytes is the proposed mechanism for its therapeutic effect in inflammatory skin conditions like psoriasis and atopic dermatitis.

S1P1 Receptor Signaling Pathway

Caption: this compound binds to and activates the S1P1 receptor, leading to downstream signaling.

Experimental Protocols

Synthesis of this compound (Illustrative)

While the specific process used for large-scale manufacturing by Sun Pharma is proprietary, the synthesis of similar 1,2,4-oxadiazole-containing piperidine compounds is described in the patent literature. A general, illustrative synthesis is outlined below.

Caption: A generalized workflow for the synthesis of this compound.

Protocol: The synthesis generally involves the formation of an N-hydroxy-benzamidine from a substituted benzonitrile and hydroxylamine. This intermediate is then coupled with a suitable piperidine-4-carboxylic acid derivative. Subsequent cyclization, often under heating with a dehydrating agent, yields the 1,2,4-oxadiazole ring. The final step involves the attachment of the phenyl-ethanol moiety to the piperidine nitrogen.

S1P1 Receptor Binding and Functional Assays

The biological activity of this compound as an S1P1 receptor agonist would have been characterized using a variety of in vitro assays.

1. Radioligand Binding Assay:

-

Objective: To determine the binding affinity of this compound to the S1P1 receptor.

-

Methodology:

-

Membranes from cells overexpressing the human S1P1 receptor are prepared.

-

The membranes are incubated with a radiolabeled S1P analog (e.g., [³²P]S1P) in the presence of varying concentrations of this compound.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The radioactivity of the filter-bound membranes is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

2. GTPγS Binding Assay (Functional Assay):

-

Objective: To measure the functional activation of the S1P1 receptor by this compound.

-

Methodology:

-

Cell membranes expressing the S1P1 receptor are incubated with this compound.

-

A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is added to the reaction.

-

Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. The binding of [³⁵S]GTPγS is a measure of this activation.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

The concentration of this compound that produces 50% of the maximal response (EC₅₀) is determined.

-

3. β-Arrestin Recruitment Assay (Functional Assay):

-

Objective: To assess another aspect of S1P1 receptor activation and downstream signaling.

-

Methodology:

-

A cell line is engineered to co-express the S1P1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase).

-

Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and reconstituting enzyme activity.

-

A substrate for the reporter enzyme is added, and the resulting signal is measured.

-

The EC₅₀ value for this compound is determined.

-

Clinical Trial Outcomes

This compound underwent Phase 2 clinical trials for both moderate-to-severe plaque psoriasis (SOLARES-PsO) and moderate-to-severe atopic dermatitis (SOLARES-AD). Both studies were randomized, double-blind, and placebo-controlled.

Phase 2 Psoriasis Trial (SOLARES-PsO)

-

Patient Population: 263 individuals with moderate-to-severe plaque psoriasis.

-

Primary Endpoint: The proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) at week 16.

-

Outcome: The study did not meet its primary endpoint.

Phase 2 Atopic Dermatitis Trial (SOLARES-AD)

-

Patient Population: 250 individuals with moderate-to-severe atopic dermatitis.

-

Primary Endpoint: The proportion of patients achieving at least a 75% improvement in the Eczema Area and Severity Index (EASI 75) at week 16.

-

Outcome: The study did not meet its primary endpoint.

Clinical Trial Data Summary

| Clinical Trial | Indication | Number of Patients | Primary Endpoint | Outcome |

| SOLARES-PsO | Plaque Psoriasis | 263 | PASI 75 at Week 16 | Did not meet primary endpoint. |

| SOLARES-AD | Atopic Dermatitis | 250 | EASI 75 at Week 16 | Did not meet primary endpoint. |

Despite the lack of efficacy, Sun Pharma reported that there were no major safety or tolerability concerns with this compound in either of the studies. Following the disappointing results, the company announced the discontinuation of the clinical development of SCD-044.

Conclusion

This compound (SCD-044) represents a well-defined chemical entity with a clear mechanism of action as a selective S1PR1 agonist. Its intellectual property is primarily protected by a patent family originating from the international application WO2012140020A1. While the preclinical and early clinical data may have been promising, the compound ultimately failed to demonstrate sufficient efficacy in Phase 2 clinical trials for psoriasis and atopic dermatitis, leading to the cessation of its development. This case serves as a valuable example for researchers and drug development professionals of a compound with a sound scientific rationale and intellectual property protection that did not translate into clinical success. The information presented in this guide provides a thorough overview of the technical and intellectual property landscape of this compound.

References

- 1. Sun Pharmaceutical Industries Limited Announces Top-Line Results from the Phase 2 Clinical Trials Evaluating SCD-044 for Moderate to Severe Psoriasis and Atopic Dermatitis | MarketScreener India [in.marketscreener.com]

- 2. sunpharma.com [sunpharma.com]

- 3. expresspharma.in [expresspharma.in]

- 4. trial.medpath.com [trial.medpath.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Vibozilimod Stock Solution Preparation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibozilimod, also known as SCD-044, is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1][2][3] As an immunomodulatory agent, it finds significant application in research related to inflammatory and autoimmune diseases such as psoriasis and atopic dermatitis.[2][4] this compound functions by modulating lymphocyte trafficking. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound for in vitro studies.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C29H36ClN3O5 | |

| Molecular Weight | 542.07 g/mol | |

| CAS Number | 1403232-33-6 | |

| Appearance | Solid powder |

Solubility

This compound exhibits limited solubility in common laboratory solvents. The following table summarizes its solubility characteristics.

| Solvent | Solubility | Comments |

| DMSO | < 1 mg/mL | Insoluble or slightly soluble. |

| Ethanol | 1.7 mg/mL (3.2 mM) - 1.92 mg/mL (3.54 mM) | pH adjustment to 5 with HCl is recommended. Sonication and heating to 60°C may be necessary to facilitate dissolution. |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in ethanol.

Materials:

-

This compound powder

-

200 proof (100%) Ethanol, sterile

-

Hydrochloric acid (HCl), 1N, sterile

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated analytical balance

-

Sonicator bath

-

Water bath or heating block

-

Sterile, disposable serological pipettes and pipette tips

-

Vortex mixer

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.42 mg of this compound.

-

Solvent Addition: Add the calculated volume of 100% sterile ethanol to the vial containing the this compound powder.

-

pH Adjustment: Carefully add a small volume of 1N sterile HCl to the ethanol-Vibozilimod mixture to adjust the pH to approximately 5. This can be monitored using pH indicator strips suitable for organic solvents.

-

Dissolution:

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

-

If necessary, gently warm the solution to 37-60°C using a water bath or heating block while intermittently vortexing until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.

-

-

Sterilization: The final stock solution should be sterile-filtered through a 0.22 µm syringe filter compatible with ethanol.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.

Storage of Stock Solution:

-

For long-term storage (up to 6 months), store the aliquots at -80°C.

-

For short-term storage (up to 1 month), store at -20°C.

Preparation of Working Solutions:

To prepare a working solution for cell culture experiments, the ethanol stock solution should be further diluted in the desired cell culture medium. It is crucial to perform serial dilutions to avoid precipitation of the compound.

Example Dilution:

To achieve a final concentration of 10 µM in a cell culture well containing 1 mL of medium, you can perform a two-step dilution:

-

Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to get a 100 µM intermediate solution.

-

Add 100 µL of the 100 µM intermediate solution to the 900 µL of medium in the well to reach a final concentration of 10 µM.

Note: Always pre-warm the cell culture medium to 37°C before adding the this compound working solution to prevent precipitation.

This compound Signaling Pathway

This compound is a selective agonist for the S1P1 receptor. The binding of this compound to S1P1 on lymphocytes leads to the internalization of the receptor, rendering the cells unresponsive to the endogenous S1P gradient that is crucial for their egress from lymphoid tissues. This results in the sequestration of lymphocytes within the lymph nodes and a reduction of circulating lymphocytes in the bloodstream.

References

Application Notes and Protocols for SCD-044 Lymphocyte Migration Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCD-044 is an orally bioavailable agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 plays a crucial role in the egress of lymphocytes from lymphoid tissues. The binding of its natural ligand, sphingosine-1-phosphate (S1P), to S1P1 guides lymphocytes out of the lymph nodes and into the lymphatic circulation.[2] By acting as an S1P1 agonist, SCD-044 modulates lymphocyte migration, leading to a reduction in circulating lymphocytes.[3][4][5] This mechanism of action makes it a compound of interest for inflammatory and autoimmune diseases where pathogenic lymphocytes contribute to disease progression. Although clinical development of SCD-044 was discontinued after Phase 2 trials for psoriasis and atopic dermatitis did not meet their primary endpoints, the methodology for assessing its impact on lymphocyte migration remains a valuable tool for preclinical research and development of other S1P1 modulators.

These application notes provide a detailed protocol for an in vitro lymphocyte migration assay to evaluate the efficacy of SCD-044 and other S1P1 receptor modulators.

Principle of the Assay

The lymphocyte migration assay is a chemotaxis assay that measures the ability of lymphocytes to migrate through a porous membrane towards a chemoattractant, in this case, S1P. The assay is typically performed in a Transwell® plate, where an insert with a permeable membrane separates an upper and a lower chamber. Lymphocytes are placed in the upper chamber, and a solution containing S1P is placed in the lower chamber, creating a chemoattractant gradient. S1P1 receptor agonists, like SCD-044, are expected to inhibit the migration of lymphocytes towards the S1P gradient. The number of cells that migrate to the lower chamber is quantified to determine the inhibitory effect of the compound.

Data Presentation

The inhibitory effect of SCD-044 on lymphocyte migration can be quantified and presented in a clear, tabular format. The following tables provide illustrative data based on typical results observed with S1P1 receptor agonists.

Table 1: Inhibition of Jurkat T-cell Migration by SCD-044

| SCD-044 Concentration (nM) | Mean Migrated Cells (Normalized) | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 1.00 | 0.08 | 0 |

| 0.1 | 0.85 | 0.06 | 15 |

| 1 | 0.62 | 0.05 | 38 |

| 10 | 0.35 | 0.04 | 65 |

| 100 | 0.12 | 0.03 | 88 |

| 1000 | 0.08 | 0.02 | 92 |

IC50: 7.5 nM (Calculated from the dose-response curve)

Table 2: Effect of S1P1 Receptor Agonists on Peripheral Blood Lymphocyte Counts (Illustrative In Vivo Data)

| Compound | Dose | % Reduction in Circulating Lymphocytes | Reference |

| Fingolimod | 0.5 mg/day | ~70% | |

| Siponimod | 2 mg/day | ~71% | |

| Ozanimod | 1 mg/day | ~73% | |

| SCD-044 | Phase 1 Doses | Dose-dependent reduction |

Experimental Protocols

In Vitro Lymphocyte Migration Assay (Transwell® Assay)

This protocol describes the methodology to assess the effect of SCD-044 on the migration of lymphocytes towards an S1P gradient.

Materials:

-

Cells: Jurkat T-cells (or other lymphocyte cell line) or freshly isolated primary lymphocytes.

-

Test Compound: SCD-044.

-

Chemoattractant: Sphingosine-1-Phosphate (S1P).

-

Assay Medium: RPMI 1640 + 0.5% Fatty Acid-Free Bovine Serum Albumin (BSA).

-

Transwell® Inserts: 24-well plate with 5 µm pore size polycarbonate membrane inserts.

-

Detection Reagent: Calcein-AM or similar viability dye for fluorescence-based quantification, or antibodies for flow cytometry.

-

Instrumentation: Fluorescence plate reader or flow cytometer.

-

Control Inhibitor (Optional): A known S1P1 receptor antagonist.

Procedure:

-

Cell Preparation:

-

Culture Jurkat cells according to standard protocols. For primary lymphocytes, isolate them from whole blood using density gradient centrifugation (e.g., Ficoll-Paque™).

-

Prior to the assay, wash the cells twice with serum-free RPMI 1640 to remove serum components.

-

Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

-

-

Compound Preparation and Pre-incubation:

-

Prepare a stock solution of SCD-044 in DMSO.

-

Create a dilution series of SCD-044 in the assay medium. A typical concentration range to test would be 0.1 nM to 1 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest SCD-044 concentration).

-

Pre-incubate the cell suspension with the different concentrations of SCD-044 or vehicle control for 30-60 minutes at 37°C.

-

-

Assay Setup:

-

Prepare the chemoattractant solution by diluting S1P in the assay medium. A typical concentration to induce migration is 10-100 nM.

-

Add 600 µL of the S1P solution to the lower chambers of the 24-well plate.

-

Include negative control wells containing only assay medium in the lower chamber to measure basal migration.

-

Carefully place the Transwell® inserts into the wells, avoiding air bubbles.

-

Add 100 µL of the pre-incubated cell suspension (containing SCD-044 or vehicle) to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically for the specific cell type.

-

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the Transwell® inserts.

-

Quantify the number of cells that have migrated to the lower chamber using one of the following methods:

-

Fluorescence-based Assay (Calcein-AM):

-

Add Calcein-AM to the lower chamber and incubate as per the manufacturer's instructions.

-

Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

-

Generate a standard curve to correlate fluorescence intensity with cell number.

-

-

Flow Cytometry:

-

Collect the cell suspension from the lower chamber.

-

Add a known number of counting beads to each sample for accurate cell counting.

-

Acquire the samples on a flow cytometer and determine the number of migrated cells.

-

-

-

Data Analysis:

-

Calculate the percentage of migrated cells for each condition relative to the initial number of cells added to the upper chamber.

-

Determine the percent inhibition of migration for each SCD-044 concentration compared to the vehicle control (S1P-stimulated migration).

-

% Inhibition = 100 * (1 - (Migrated cells with SCD-044 / Migrated cells with vehicle))

-

-

Plot the percent inhibition against the log of the SCD-044 concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

S1P1 Signaling Pathway in Lymphocyte Egress

Caption: S1P1 signaling pathway in lymphocyte egress.

Experimental Workflow for SCD-044 Lymphocyte Migration Assay

References

Application Notes and Protocols for the In Vitro Use of Vibozilimod in Primary Human Lymphocyte Cultures

For Research Use Only.

Introduction

Vibozilimod (also known as SCD-044) is an orally active, selective agonist for the sphingosine-1-phosphate receptor 1 (S1PR1).[1][2] As a selective immunosuppressive agent, its mechanism of action involves the modulation of the immune system, primarily by reducing the number of circulating lymphocytes.[2][3] Although clinical trials for plaque psoriasis and atopic dermatitis were initiated, the development of this compound was discontinued after Phase 2 trials failed to meet primary efficacy endpoints.[4]

These application notes provide a detailed, representative protocol for the in vitro characterization of this compound's effects on primary human lymphocytes. The described methodologies are based on standard immunological assays and the known mechanism of action for S1PR1 agonists.

Mechanism of Action: S1PR1 Agonism

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a crucial role in lymphocyte trafficking. S1PR1 is essential for the egress of lymphocytes from lymphoid organs. Agonists of S1PR1, such as this compound, are believed to cause the internalization and degradation of the receptor, thereby preventing lymphocytes from responding to the natural S1P gradient and trapping them within the lymph nodes. This leads to a reduction in the number of circulating lymphocytes available to participate in inflammatory responses.

Data Presentation: Summary of Hypothetical In Vitro Effects

The following tables summarize expected quantitative data from in vitro experiments with this compound on primary human lymphocytes. These are representative data based on the compound's mechanism of action.

Table 1: Effect of this compound on Lymphocyte Proliferation

| This compound Concentration | Proliferation Index (vs. Stimulated Control) | % Inhibition |

| 0 nM (Unstimulated Control) | 1.0 | N/A |

| 0 nM (Stimulated Control) | 100.0 | 0% |

| 1 nM | 75.2 | 24.8% |

| 10 nM | 48.9 | 51.1% |

| 100 nM | 15.6 | 84.4% |

| 1 µM | 5.3 | 94.7% |

Table 2: Effect of this compound (100 nM) on Cytokine Production by Stimulated T-cells

| Cytokine | Concentration (pg/mL) - Stimulated Control | Concentration (pg/mL) - this compound Treated | % Change |

| IFN-γ (Th1) | 1250 | 450 | -64% |

| IL-17A (Th17) | 800 | 250 | -68.8% |

| TNF-α | 2100 | 850 | -59.5% |

| IL-10 (Treg) | 350 | 400 | +14.3% |

Experimental Protocols

Protocol 1: Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Blood Collection: Collect whole blood from healthy donors in heparinized tubes.

-

Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation: Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.

-

Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

PBMC Collection: Aspirate the buffy coat layer containing PBMCs.

-

Washing: Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Cell Counting: Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue.

Protocol 2: Lymphocyte Proliferation Assay

-

Cell Seeding: Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well flat-bottom plate in complete RPMI-1640 medium.

-

This compound Treatment: Add this compound at various concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (e.g., DMSO).

-

Stimulation: Add a mitogen such as Phytohemagglutinin (PHA) at 5 µg/mL to stimulate T-cell proliferation. Include unstimulated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Proliferation Measurement: Add a proliferation indicator such as BrdU or [³H]-thymidine for the final 18 hours of incubation.

-

Analysis: Measure the incorporation of the label according to the manufacturer's protocol to determine the rate of proliferation.

Protocol 3: Cytokine Production Analysis

-

Cell Seeding and Treatment: Follow steps 1-3 from the Lymphocyte Proliferation Assay protocol, using a 24-well plate with 1 x 10^6 cells/well.

-

Incubation: Incubate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the culture supernatant.

-

Cytokine Measurement: Analyze the supernatant for cytokine concentrations (e.g., IFN-γ, IL-17A, TNF-α, IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

Conclusion

The provided protocols and representative data outline a framework for investigating the in vitro effects of this compound on primary human lymphocytes. Based on its mechanism as an S1PR1 agonist, this compound is expected to suppress lymphocyte proliferation and modulate the production of key inflammatory cytokines. These assays are fundamental for characterizing the immunomodulatory properties of such compounds in a preclinical setting.

References

Flow Cytometry Analysis of Lymphocytes Treated with Vibozilimod: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibozilimod, also known as SCD-044, is an orally administered, selective agonist of the sphingosine-1-phosphate receptor-1 (S1P1).[1] S1P1 is a G protein-coupled receptor that plays a critical role in regulating the trafficking of lymphocytes from secondary lymphoid organs (such as lymph nodes and thymus) into the peripheral circulation.[2][3] The natural ligand, sphingosine-1-phosphate (S1P), exists in a concentration gradient that is high in the blood and lymph and low within lymphoid tissues. This gradient guides the egress of lymphocytes.

This compound acts as a functional S1P1 antagonist. Upon binding, it initially activates the receptor, but then causes its internalization and degradation. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymphoid organs. The result is a rapid, dose-dependent, and reversible reduction in the number of circulating peripheral lymphocytes, a state known as lymphopenia. This mechanism of action makes this compound a promising therapeutic agent for autoimmune and inflammatory diseases, such as psoriasis and atopic dermatitis, by preventing pathogenic lymphocytes from migrating to sites of inflammation.

Flow cytometry is an indispensable tool for characterizing the pharmacodynamic effects of this compound. It allows for precise quantification of various lymphocyte subsets in peripheral blood, providing critical data on the drug's target engagement and its impact on the immune system. These application notes provide detailed protocols for using flow cytometry to analyze lymphocytes treated with this compound.

Application Note 1: Quantifying Peripheral Lymphocyte Sequestration

This protocol details the use of multi-color flow cytometry to enumerate major lymphocyte populations in whole blood, providing a primary pharmacodynamic readout for this compound's S1P1 modulatory activity.

Experimental Protocol: Immunophenotyping of Peripheral Blood Lymphocytes

Objective: To quantify the absolute counts and percentages of T cells (CD3+), T helper cells (CD3+CD4+), cytotoxic T cells (CD3+CD8+), B cells (CD19+), and Natural Killer (NK) cells (CD3-CD56+) in peripheral blood following this compound treatment.

Materials:

-

Reagents:

-

Whole blood collected in K2EDTA tubes

-

Fluorescently-conjugated monoclonal antibodies (titrated for optimal concentration):

-

Anti-CD45 (pan-leukocyte marker)

-

Anti-CD3 (T cell marker)

-

Anti-CD4 (T helper cell marker)

-

Anti-CD8 (Cytotoxic T cell marker)

-

Anti-CD19 (B cell marker)

-

Anti-CD56 (NK cell marker)

-

-

Red Blood Cell (RBC) Lysis Buffer (e.g., Ammonium chloride-based solution)

-

Staining Buffer (e.g., PBS with 0.1% BSA)

-

Absolute counting beads

-

-

Equipment:

-

Flow cytometer (3-4 color capability minimum)

-

Vortex mixer

-

Centrifuge

-

Calibrated pipettes

-

Procedure:

-

Sample Collection: Collect peripheral blood into K2EDTA tubes at baseline (pre-dose) and at various time points post-Vibozilimod administration.

-